molecular formula C19H24N2O B8423090 1-Phenyl-3-(4-phenylpiperazino)propanol

1-Phenyl-3-(4-phenylpiperazino)propanol

Katalognummer: B8423090
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NVLCVVRIEJYTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-(4-phenylpiperazino)propanol is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a propanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-phenylpiperazino)propanol typically involves the reaction of 1-phenyl-3-chloropropan-1-ol with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-(4-phenylpiperazino)propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological systems.

    Medicine: Explored for its anticonvulsant and antidepressant properties.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(4-phenylpiperazino)propanol is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain. The compound may modulate the activity of certain receptors, such as GABA receptors, which play a role in regulating neuronal excitability. This modulation can lead to anticonvulsant and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-3-(4-chlorophenyl-piperazin-1-yl)-propan-1-ol
  • 1-Phenyl-3-(4-methylphenyl-piperazin-1-yl)-propan-1-ol
  • 1-Phenyl-3-(4-fluorophenyl-piperazin-1-yl)-propan-1-ol

Uniqueness

1-Phenyl-3-(4-phenylpiperazino)propanol is unique due to its specific combination of a phenyl group, a piperazine ring, and a propanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry .

Eigenschaften

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C19H24N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2

InChI-Schlüssel

NVLCVVRIEJYTIG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC(C2=CC=CC=C2)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.